MG-262 (also known as carbobenzoxy-L-leucyl-L-leucyl-L-leucinal) is a potent, cell-permeable, and reversible proteasome inhibitor. It acts by blocking the chymotrypsin-like activity of the 20S proteasome, a key component of the ubiquitin-proteasome system responsible for protein degradation in eukaryotic cells [, ]. MG-262 is widely used in scientific research to investigate the role of the ubiquitin-proteasome system in various cellular processes, including cell cycle regulation, apoptosis, and immune responses.
Mechanism of Action
MG-262 exerts its effects by reversibly inhibiting the chymotrypsin-like activity of the 20S proteasome []. The proteasome is a multi-subunit protease complex responsible for degrading ubiquitinated proteins. By blocking this process, MG-262 leads to the accumulation of polyubiquitinated proteins []. This disruption of protein turnover has downstream effects on various cellular processes, including:
Apoptosis: MG-262 can induce apoptosis, a programmed cell death pathway, in various cell types [, , , , , , ]. This effect is mediated by the accumulation of pro-apoptotic proteins and the disruption of cellular signaling pathways.
Cell Cycle Arrest: Inhibiting the proteasome with MG-262 can disrupt cell cycle progression by affecting the degradation of cyclins and other cell cycle regulators [].
Endoplasmic Reticulum (ER) Stress: Accumulation of misfolded proteins due to proteasome inhibition can trigger ER stress, a cellular response to disruptions in protein folding and processing [, ].
Applications
Cancer Research: MG-262 is extensively studied for its potential as an anti-cancer agent [, , , , , ]. It can induce apoptosis in cancer cells, inhibit their proliferation, and sensitize them to other therapies.
Neurodegeneration: MG-262 is used to model neurodegenerative diseases in animal studies []. Inhibition of the proteasome can recapitulate some aspects of neurodegeneration, allowing researchers to investigate disease mechanisms and potential therapeutic strategies.
Future Directions
Optimization of MG-262 as a therapeutic agent: While MG-262 shows promise as an anti-cancer agent, further research is needed to improve its efficacy and reduce potential side effects [].
Development of more specific proteasome inhibitors: Targeting specific proteasome subunits or activities could lead to more selective and effective therapies [].
Exploration of MG-262 in combination therapies: Combining MG-262 with other drugs, such as autophagy inhibitors [] or histone deacetylase inhibitors [], could enhance therapeutic efficacy in various diseases.
Related Compounds
Bortezomib (Velcade)
Compound Description: Bortezomib, commercially known as Velcade, is a boronic acid-based proteasome inhibitor approved by the FDA for systemic use []. It is primarily used in treating multiple myeloma [, ].
(-)-Epigallocatechin gallate (EGCG)
Compound Description: (-)-Epigallocatechin gallate (EGCG) is a polyphenol found abundantly in green tea. It possesses antioxidant properties and is being investigated for potential anticancer effects [].
Relevance: Interestingly, EGCG has been found to antagonize the anticancer effects of boronic acid-based proteasome inhibitors, including MG-262 and Bortezomib []. This antagonistic effect arises from EGCG's ability to directly react with and block the proteasome inhibitory function of these compounds [].
MG-132
Compound Description: MG-132 is a peptide aldehyde and a potent, cell-permeable proteasome inhibitor [, , ]. It is widely used in research to investigate the ubiquitin-proteasome system.
PS-IX
Compound Description: PS-IX is a boronic acid-based proteasome inhibitor, similar to MG-262 and Bortezomib [].
Relevance: PS-IX shares its mechanism of action and susceptibility to EGCG antagonism with MG-262, suggesting structural and functional similarities [].
PS-I
Compound Description: PS-I is a proteasome inhibitor, but unlike MG-262, it is not boronic acid-based [].
Relevance: Although PS-I inhibits the proteasome, it does not exhibit the same sensitivity to EGCG antagonism as MG-262, indicating a different structural class and potentially a distinct binding mechanism to the proteasome [].
Nelfinavir
Compound Description: Nelfinavir is a non-boronic acid-based proteasome inhibitor with antiviral properties, primarily used in treating HIV infection [].
Relevance: Nelfinavir inhibits the proteasome through a different mechanism than MG-262 and is not antagonized by EGCG, highlighting the specificity of EGCG antagonism towards boronic acid-based proteasome inhibitors [].
Anisomycin
Compound Description: Anisomycin is a compound predicted to target OA-related modules and could be a potential drug for osteoarthritis therapy [].
Relevance: While Anisomycin is not structurally related to MG-262, it is predicted to target similar pathways related to osteoarthritis []. This suggests potential overlap in their therapeutic applications, specifically in addressing osteoarthritis.
Other Related Compounds Mentioned:
Lasalocid []: A potential therapeutic agent for Glioblastoma, alongside MG-262.
Nystatin []: Identified as potentially beneficial in reducing Glioblastoma development, along with MG-262.
Alimemazine []: A drug identified as a potential therapy for AML, similar to MG-262.
Fluoxetine []: Highlighted as a potential therapeutic agent for AML, alongside MG-262.
Quipazine []: Identified as potentially beneficial for AML targeted therapy, along with MG-262.
Naltrexone []: Identified as a potential AML therapy, similar to MG-262.
Oxybenzone []: Highlighted as a potential therapy for AML, alongside MG-262.
15-delta prostaglandin J2 []: Identified as a potential targeted therapy drug for LGG, similar to MG-262.
Vorinostat []: Identified as a potential targeted therapy drug for LGG, similar to MG-262.
5155877 []: Identified as a potential targeted therapy drug for LGG, similar to MG-262.
Puromycin []: Identified as a potential targeted therapy drug for LGG, similar to MG-262.
Withaferin A []: Identified as a potential targeted therapy drug for LGG, similar to MG-262.
Ciclopirox []: Identified as a potential targeted therapy drug for LGG, similar to MG-262.
Chloropyrazine []: Identified as a potential targeted therapy drug for LGG, similar to MG-262.
Megestrol []: Identified as a potential targeted therapy drug for LGG, similar to MG-262.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
N4Py is an excellent synthetic mimic of the Bleomycins (BLMs), which are a family of natural antibiotics used clinically in the treatment of certain cancers.
Selective A1 receptor agonist (EC50 = 8.2 nM). Adenosine analogue; exerts anticonvulsant effects and protects against neuronal death. N6-Cyclohexyladenosine is an adenosine receptor agonist. It selectively binds to adenosine A1 receptors in rat cortical membranes (IC50 = 2.3 nM) over A2 receptors in rat striatal membranes (IC50 = 870 nM). N6-Cyclohexyladenosine decreases heart rate and increases coronary flow in a perfused working rat heart model ex vivo (EC25s = 5 and 860 nM, respectively). In vivo, it decreases heart rate and blood pressure in normotensive rats (EC25s = 2.4 and 4.2 μg/kg, respectively). N6-Cyclohexyladenosine (100 μM) induces sleep in rats when administered via basal forebrain infusion. N6-Cyclohexyladenosine also decreases locomotor activity in mice (ED50 = 60 μg/kg, i.p.). N6-Cyclohexyladenosine is an adenosine receptor agonist. It selectively binds to adenosine A1 receptors over A2 receptors. N6-Cyclohexyladenosine decreases heart rate, increases coronary flow, and induces sleep. N6-Cyclohexyladenosine also decreases locomotor activity in mice.
N(6),N(6)-dimethyladenine is a tertiary amine that is adenine substituted at N-6 by geminal methyl groups. It is functionally related to an adenine. 6-Dimethylaminopurine is a natural product found in Spiraea formosana with data available.
N6-Ethyladenosine is an adenosine A1 and A3 receptor agonist. It binds selectively to rat adenosine A1 and human adenosine A3 receptors over rat adenosine A2A and A3 receptors (Kis = 4.9, 4.7, 8,900 and 1,050 nM, respectively, for the recombinant receptors in CHO cells). N6-Ethyladenosine completely inhibits forskolin-induced cAMP accumulation in CHO cells expressing the human recombinant adenosine A3 receptor when used at a concentration of 10 µM. N6-Ethyladenosine is an adenosine A1 and A3 receptor agonist. N6-Ethyladenosine completely inhibits forskolin-induced cAMP accumulation in CHO cells expressing the human recombinant adenosine A3 receptor.
NA 0345 is a SF 2370 derivative that produces a selective inhibition of the alpha 1-mediated PIE, probably through inhibition of the alpha 1-adrenoceptor-mediated activation of PKC.